molecular formula C14H10BrNO4 B5292839 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid

2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid

Cat. No. B5292839
M. Wt: 336.14 g/mol
InChI Key: IYTYESIAKCAKHZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it could have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid. One area of interest is its potential use in the development of new anticancer drugs. Further studies could also investigate its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, research could focus on improving the solubility and bioavailability of this compound to make it more effective in clinical applications.

Synthesis Methods

The synthesis of 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid involves the reaction of 5-bromo-2-furoic acid with phenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-7-6-11(20-12)13(17)16-10(14(18)19)8-9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTYESIAKCAKHZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6879614

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.